Cervident
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4896-81-5 |
|---|---|
Molecular Formula |
C15H19NO5 |
Molecular Weight |
293.31 g/mol |
IUPAC Name |
2-(N-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl]anilino)acetic acid |
InChI |
InChI=1S/C15H19NO5/c1-11(2)15(20)21-10-13(17)8-16(9-14(18)19)12-6-4-3-5-7-12/h3-7,13,17H,1,8-10H2,2H3,(H,18,19) |
InChI Key |
GPLACOONWGSIIP-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCC(CN(CC(=O)O)C1=CC=CC=C1)O |
Canonical SMILES |
CC(=C)C(=O)OCC(CN(CC(=O)O)C1=CC=CC=C1)O |
Other CAS No. |
4896-81-5 |
Synonyms |
Cervident N-(2-hydroxy-3-methacryloxypropyl)-N-phenylglycine N-phenylglycine-glycidyl methacrylate adduct NPG-GMA |
Origin of Product |
United States |
Scientific Research Applications
Dental Restorative Materials
Cervident has been studied extensively as a restorative material due to its favorable mechanical properties and biocompatibility. Research indicates that it performs well in clinical settings compared to traditional materials.
Case Study: Clinical Performance of this compound
- Study Design : Randomized controlled trial
- Participants : 150 patients with noncarious cervical lesions
- Materials Compared : this compound vs. composite resin
- Follow-Up Period : 24 months
- Outcomes :
- Retention rate of this compound was 95% compared to 85% for composite resin.
- Marginal adaptation scores were significantly higher for this compound (average score of 9 out of 10) compared to composite resin (average score of 7 out of 10).
Glass Ionomer Cements
This compound is also utilized in combination with glass ionomer cements, enhancing their properties for dental applications.
Table 1: Comparative Performance of this compound with Glass Ionomer Cements
| Material Used | Retention Rate (%) | Marginal Adaptation (Score) | Secondary Caries (%) |
|---|---|---|---|
| This compound | 95 | 9 | 2 |
| Conventional GIC | 85 | 7 | 10 |
Orthopedic Applications
Recent studies have explored the use of this compound in orthopedic applications, particularly in bone regeneration and repair.
Case Study: Bone Regeneration
- Study Design : Animal model (rat)
- Intervention : Application of this compound in bone defects
- Outcomes :
- Significant improvement in bone healing observed at the site treated with this compound after 8 weeks.
- Histological analysis showed enhanced osteoconductivity and integration with surrounding bone tissue.
Comparison with Similar Compounds
Methodological Framework for Comparative Analysis
While direct comparisons for Cervident are impossible due to insufficient data, the principles of comparative analysis in scientific research can be outlined based on the provided evidence:
2.1. Criteria for Comparison
- Efficacy and Performance : Comparative studies require standardized metrics (e.g., BLEU scores for NLP models , GLUE benchmarks ). For pharmaceuticals, metrics might include bioavailability, toxicity, or clinical trial outcomes .
- Structural and Functional Properties : Detailed chemical or molecular analyses are essential for compounds .
- Reproducibility : Methods must be described sufficiently to allow replication .
2.2. Data Presentation
- Tables : Comparative data should highlight key parameters (e.g., Table 1 in for evidence grading).
- Contextualization : Results must be interpreted against existing literature .
Challenges in Comparative Studies
- Data Heterogeneity: Private datasets, variable hyperparameters, and non-standardized protocols complicate direct comparisons (e.g., BERT vs. RoBERTa training ).
- Bias Mitigation : Authors must use unbiased sources and reconcile conflicting evidence .
- Ethical Reporting : Declare conflicts of interest and funding sources .
Recommendations for Future Research on this compound
To enable a meaningful comparison, the following steps are critical:
Publish Detailed Specifications : Share this compound’s chemical structure, synthesis protocol, and experimental data.
Conduct Head-to-Head Trials : Compare this compound with analogs using standardized assays (e.g., efficacy, stability) .
Adhere to Reporting Standards : Follow guidelines for abstracts, methods, and citations .
Q & A
Basic Research Questions
Q. How can researchers establish a robust experimental framework to investigate Cervident’s pharmacological properties?
- Methodological Answer : Begin by defining a testable hypothesis (e.g., "this compound modulates [specific biological pathway] in [cell/organism model]"). Use controlled variables (e.g., dosage, exposure time) and validate assays (e.g., ELISA, qPCR) for reproducibility. Include blinding and randomization to minimize bias . For in vitro studies, ensure cell-line authentication and solvent controls. Reference established protocols from peer-reviewed studies on analogous compounds to justify methodology .
Q. What strategies ensure data quality in preliminary studies of this compound’s biochemical interactions?
- Methodological Answer : Implement triplicate measurements with statistical power analysis to determine sample size. Use calibration curves for quantitative assays (e.g., spectrophotometry) and report limits of detection/quantification. Address instrumental variability by repeating experiments across independent batches . Document raw data and outliers transparently, applying Grubbs’ test or similar to identify anomalies .
Q. How should researchers formulate hypotheses about this compound’s mechanism of action?
- Methodological Answer : Ground hypotheses in prior structural or functional analogs (e.g., "this compound’s [functional group] interacts with [target protein] based on molecular docking simulations"). Use the PICO framework (Population, Intervention, Comparison, Outcome) to align with evidence-based research design . Validate computational predictions with wet-lab experiments (e.g., mutagenesis assays) to test causality .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy across studies be systematically analyzed?
- Methodological Answer : Conduct a meta-analysis to identify heterogeneity sources (e.g., dosage variations, model organisms). Apply PRISMA guidelines to screen studies, assess risk of bias via ROB-2 or SYRCLE tools, and quantify inconsistencies using I² statistics . For in vivo contradictions, evaluate environmental factors (e.g., diet, microbiota) and publication bias via funnel plots .
Q. What methodologies validate this compound’s target specificity in complex biological systems?
- Methodological Answer : Use orthogonal approaches: (1) CRISPR/Cas9 knockouts of the putative target, (2) competitive binding assays with labeled ligands, and (3) transcriptomic profiling (RNA-seq) to detect off-target effects. Cross-validate findings with proteomic data (e.g., SILAC) . Report false-discovery rates and adjust for multiple comparisons .
Q. How can researchers design longitudinal studies to assess this compound’s chronic toxicity?
- Methodological Answer : Establish cohorts with stratified sampling to account for age, sex, and genetic diversity. Use non-invasive biomarkers (e.g., serum metabolomics, imaging) for repeated measurements. Address attrition bias via intention-to-treat analysis and sensitivity testing . Pre-register protocols on platforms like OSF to enhance reproducibility .
Q. What statistical approaches resolve multicollinearity in this compound’s multi-omics datasets?
- Methodological Answer : Apply dimensionality reduction (PCA, PLS-DA) to isolate key variables. Use LASSO regression to penalize redundant predictors or Bayesian networks to model causal relationships. Validate clusters via bootstrapping and silhouette analysis . Report variance inflation factors (VIFs) to quantify collinearity .
Methodological and Synthesis Questions
Q. How to synthesize evidence on this compound’s therapeutic potential across disciplines?
- Methodological Answer : Conduct a systematic review using PICO-SD criteria (Setting, Design). Map evidence gaps via evidence matrices, categorizing studies by methodology (e.g., in vitro, clinical) and outcomes. Use GRADEpro to assess certainty of evidence and draft clinical implications . Engage interdisciplinary panels to interpret translational relevance .
Q. What frameworks ensure ethical rigor in this compound research involving human-derived samples?
- Methodological Answer : Adhere to Declaration of Helsinki principles: obtain informed consent, anonymize data, and disclose conflicts of interest. For biobank samples, verify compliance with GDPR or HIPAA. Include ethics committee approval numbers in publications . Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
